OCTACHLORODIBENZO-p-DIOXIN

Descripción general

Descripción

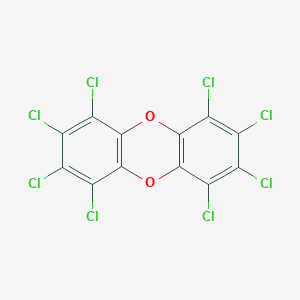

Octachlorodibenzo-p-dioxin (OCDD), with the chemical formula C₁₂Cl₈O₂, is the fully chlorinated congener of the polychlorinated dibenzo-p-dioxin (PCDD) family. It is characterized by eight chlorine atoms substituted at all available positions on the two benzene rings connected by two oxygen atoms . OCDD is a crystalline solid with high thermal stability and low solubility in water, making it highly persistent in environmental matrices such as soil, sediment, and biological tissues .

OCDD is primarily a byproduct of industrial processes involving chlorination, such as waste incineration, pesticide manufacturing, and pulp bleaching. Chronic exposure has been linked to endocrine disruption, liver damage, and chloracne, though its toxic potency is orders of magnitude lower than TCDD .

Métodos De Preparación

1,2,3,4,6,7,8,9-Octachloro-dibenzo-p-dioxina puede sintetizarse a través de varias rutas químicas. Un método común implica la cloración de dibenzo-p-dioxina. La reacción generalmente requiere un agente clorante como el gas cloro o el cloruro de sulfuryl, y el proceso se lleva a cabo en condiciones controladas para garantizar la cloración completa de la molécula de dibenzo-p-dioxina . Los métodos de producción industrial a menudo implican el uso de procesos de alta temperatura y catalizadores para lograr el nivel deseado de cloración.

Análisis De Reacciones Químicas

Structural Stability and Reactivity

OCDD's eight chlorine atoms create exceptional molecular stability through three synergistic effects:

-

Steric hindrance from chlorine atoms at all available positions (1,2,3,4,6,7,8,9)

-

Electron withdrawal via chlorine's inductive effects

-

Resonance stabilization through the conjugated aromatic system

This combination renders OCDD >100× less reactive than 2,3,7,8-TCDD in most chemical environments .

Key Reaction Pathways

Critical stability thresholds:

-

Thermal: Stable below 600°C

-

Photochemical: Requires direct UV exposure

-

Hydrolytic: No significant degradation in aqueous systems (pH 2-12)

Reactivity Group Analysis

From the CAMEO Chemicals classification :

| Reactive Group | Compatibility | Observed Interaction |

|---|---|---|

| Strong oxidizers | Incompatible | Potential chlorine release |

| Alkali metals | Reactive | Dechlorination at elevated temps |

| Azo compounds | Limited reaction | Radical quenching observed |

Environmental Transformation Pathways

Field studies demonstrate three primary degradation routes:

-

Microbial reductive dechlorination

-

Photolytic decomposition

-

Atmospheric half-life: 8-15 days

-

Primary products:

-

1,2,3,4,6,7,9-HeptaCDD

-

1,2,3,6,7,8-HexaCDD

-

-

-

Particulate adsorption

-

Log Kₒₐ (organic carbon): 8.2-8.7

-

Limits aqueous-phase reactivity

-

Protective Action Criteria

| Exposure Level | Concentration (mg/m³) | Physiological Impact |

|---|---|---|

| PAC-1 | 0.43 | Mild irritation threshold |

| PAC-2 | 4.7 | Irreversible effects onset |

| PAC-3 | 28 | Life-threatening exposure |

The compound's chemical stability directly correlates with its environmental persistence, requiring extreme conditions for significant degradation. Current research focuses on catalytic dechlorination methods to address environmental remediation challenges .

Aplicaciones Científicas De Investigación

Environmental Monitoring

OCDD is frequently monitored in environmental studies due to its significant presence in ecosystems, especially in aquatic environments. Its low water solubility makes it a challenging contaminant to detect and extract from water samples.

- Ionic Liquids for Extraction : Recent studies have explored the use of ionic liquids (ILs) as alternatives to traditional solvents for the extraction of OCDD from aqueous samples. Research indicates that specific combinations of cations and anions in ILs can enhance the efficiency of OCDD extraction, providing a more environmentally friendly method compared to conventional organic solvents .

- Impact on Aquatic Life : OCDD's bioaccumulation in aquatic organisms has raised concerns about its effects on food chains. Studies have shown that fish caught from contaminated waters often exhibit elevated levels of OCDD, leading to potential risks for human consumption .

Analytical Chemistry

OCDD is commonly analyzed in various matrices, including soil, water, and biological tissues, to assess environmental contamination levels.

- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is widely employed for the detection and quantification of OCDD in environmental samples. The high sensitivity and specificity of GC-MS make it an essential tool for regulatory compliance and environmental assessments .

- Monitoring Food Safety : The concentration of OCDD in food products, particularly fish, is strictly regulated due to its potential health risks. Studies have highlighted the importance of monitoring dioxin levels in commercially available fish to ensure consumer safety .

Toxicological Research

OCDD's toxicological profile has been extensively studied, particularly regarding its long-term effects on human health.

- Health Risks : Research indicates that while acute exposure to OCDD may not result in immediate toxicity, chronic exposure can lead to significant health issues, including liver damage and alterations in biochemical parameters . Studies on animal models have demonstrated that repeated exposure results in bioaccumulation and associated health risks similar to those observed with more potent dioxins such as TCDD .

- Cancer Correlation : Epidemiological studies have suggested a potential link between elevated OCDD levels and certain cancers, notably breast cancer. Increased concentrations of OCDD have been found in breast tissue samples from cancer patients compared to controls . This correlation underscores the need for ongoing research into the long-term effects of dioxin exposure.

Case Study 1: Fish Contamination Monitoring

A study involving fish samples from various regions revealed that OCDD concentrations varied significantly based on geographic location and species. The analysis indicated that fish from industrial areas had higher levels of dioxins compared to those from less contaminated environments. This study emphasized the need for regular monitoring and public awareness regarding fish consumption advisories .

Case Study 2: Health Risk Assessment

A comprehensive risk assessment conducted among populations exposed to OCDD through diet highlighted the importance of understanding cumulative exposure over time. The findings suggested that even low-level exposure could pose significant health risks, necessitating stricter regulations on acceptable limits in food products .

Mecanismo De Acción

1,2,3,4,6,7,8,9-Octachloro-dibenzo-p-dioxina ejerce sus efectos principalmente a través de la interacción con el receptor de hidrocarburos arilo (AhR). Al unirse al AhR, el compuesto activa una vía de señalización que lleva a la expresión de varios genes involucrados en el metabolismo xenobiótico. Esto puede resultar en la producción de especies reactivas de oxígeno y otros intermediarios tóxicos, lo que contribuye a sus efectos dañinos en las células y tejidos .

Comparación Con Compuestos Similares

Structural and Chemical Properties

PCDDs vary in chlorine substitution patterns, which dictate their physicochemical properties and toxicological profiles. Key comparisons include:

Key Observations :

- Higher chlorination (e.g., OCDD) correlates with increased hydrophobicity (log Kow) and reduced water solubility, enhancing bioaccumulation in fatty tissues .

- OCDD’s fully substituted structure confers extreme stability, with a half-life exceeding 10 years in humans, compared to 7–11 years for TCDD .

Toxicity and Toxic Equivalency Factors (TEFs)

The toxicity of dioxins is quantified using TEFs, which compare their potency to TCDD (assigned a TEF of 1).

Key Observations :

- Despite lower potency, OCDD contributes to cumulative toxicity in mixtures due to its prevalence in environmental samples .

Environmental Persistence and Regulatory Limits

Regulatory frameworks prioritize compounds based on persistence, bioaccumulation, and toxicity (PBT criteria):

| Compound | Half-Life (Soil) | Regulatory Limit (EPA, 2023) |

|---|---|---|

| OCDD | >15 years | 1 pg/g (soil) |

| 2,3,7,8-TCDD | 9–15 years | 0.001 pg/g (soil) |

| 1,2,3,6,7,8-HxCDD | 10–12 years | 0.1 pg/g (soil) |

Key Observations :

- OCDD’s regulatory limits are less stringent than TCDD’s due to its lower toxicity, but its persistence necessitates long-term monitoring .

- The U.S. EPA’s Integrated Risk Information System (IRIS) classifies TCDD as a known human carcinogen, whereas OCDD lacks sufficient evidence for carcinogenicity .

Actividad Biológica

Octachlorodibenzo-p-dioxin (OCDD) is a highly chlorinated aromatic compound and a member of the dioxin family, known for its environmental persistence and potential toxicity. OCDD is primarily formed as a byproduct of various industrial processes, including waste incineration and the production of herbicides. This article explores the biological activity of OCDD, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

OCDD has the molecular formula C12H4Cl8O2 and is characterized by eight chlorine atoms attached to its dibenzo-p-dioxin structure. Its high degree of chlorination contributes to its stability and bioaccumulation in the environment.

OCDD exerts its effects primarily through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates the biological responses to dioxins. Upon binding to AhR, OCDD induces a series of gene expressions that lead to various toxicological effects, including:

- Hepatotoxicity : OCDD has been shown to induce liver damage and alter hepatic enzyme activities. In studies involving rats, subchronic exposure resulted in increased cytochrome P-450 enzymes, indicating liver stress and potential damage .

- Immunotoxicity : Research indicates that OCDD can impair immune function, leading to decreased immune responses in exposed organisms .

- Endocrine Disruption : OCDD has been implicated in endocrine disruption, affecting reproductive health and developmental processes in animals .

Case Studies

- Acute vs. Chronic Exposure : Initial studies suggested that OCDD was relatively nontoxic following acute exposure; however, chronic exposure revealed significant bioaccumulation and adverse health effects. For instance, rats administered OCDD over extended periods exhibited liver alterations similar to those seen with more potent dioxins like TCDD, albeit at much higher doses .

- Breast Cancer Correlation : A case-control study found increased concentrations of OCDD in individuals with breast cancer compared to healthy controls. This suggests a potential link between OCDD exposure and carcinogenic outcomes, warranting further investigation into its role as a possible environmental carcinogen .

Environmental Impact

OCDD is one of the most prevalent dioxins detected in environmental samples, comprising approximately 75% of total dioxins found in certain ecosystems. Its persistence poses risks not only to wildlife but also to human health through food chain contamination.

Accumulation Studies

Research has demonstrated that OCDD accumulates significantly in fatty tissues following repeated exposure. In a study where rats received daily doses over several weeks, OCDD levels increased linearly with dosage frequency, confirming its bioaccumulative nature .

Toxic Equivalency Factors (TEFs)

The TEF for OCDD has been reevaluated based on recent findings. While earlier assessments rated it as less toxic compared to other dioxins like TCDD, newer studies suggest that it may have greater biological activity than previously understood, leading to an updated TEF of 0.001 .

Table: Summary of Biological Effects of OCDD

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting OCDD in environmental samples, and how do they ensure sensitivity?

- Methodology : High-resolution gas chromatography coupled with low-resolution mass spectrometry (HRGC/LRMS) is widely used for OCDD detection. For trace-level analysis, methods like GC-MS/MS or GC-HRMS are preferred due to their lower limits of quantification (LOQ), e.g., 0.100 pg/µL for OCDD in food matrices. Method validation should include recovery tests, signal-to-noise (S/N) ratios, and congener-specific calibration .

- Data Interpretation : Ensure compliance with EPA Method 1613 or ISO 18073 for dioxin analysis, which includes quality control checks for matrix effects and interferences .

Q. How is OCDD’s environmental persistence evaluated, and what factors influence its vapor pressure?

- Experimental Design : Vapor pressure can be determined using effusion techniques combined with HRGC/LRMS. OCDD’s low volatility (mean vapor pressure: ~352.8 fg/m³ in air) requires controlled diffusion protocols to avoid underestimation. Comparative studies with octachlorodibenzofuran (OCDF) validate method accuracy .

- Key Factors : Temperature, organic carbon content, and particulate adsorption significantly affect OCDD’s environmental mobility .

Q. Why was OCDD historically assigned a Toxic Equivalency Factor (TEF) of zero, and what recent findings challenge this assumption?

- Historical Context : Early toxicity studies showed no significant effects from OCDD, leading to a TEF of zero. However, emerging evidence highlights its role as a precursor to toxic dechlorination products (e.g., HpCDD) and potential bioaccumulation in aquatic organisms .

- Contradictions : While OCDD itself may exhibit low acute toxicity, its transformation products and chronic exposure risks necessitate revised TEF frameworks .

Advanced Research Questions

Q. What are the dominant dechlorination pathways of OCDD in anaerobic environments, and how can they be experimentally replicated?

- Pathway Analysis : Microbial dechlorination in sewers and sediments produces heptachlorodibenzo-p-dioxin (HpCDD) as a major product. Laboratory simulations using anaerobic sludge or alumina-supported catalysts (e.g., acidic alumina) replicate natural conditions, with dechlorination rates quantified via isomer-specific HRGC analysis .

- Data Challenges : Variability in dechlorination products (e.g., 1,2,3,4,6,7,8-HpCDD) requires multi-experiment replication to assess standard deviations .

Q. How do ionic liquids enhance the microextraction of OCDD from water samples, and what parameters optimize recovery?

- Method Optimization : Ionic liquids like [C₄MIM][PF₆] improve OCDD capture via π-π interactions and hydrophobic partitioning. S-profile analysis identifies optimal pH (6–8) and ionic strength for maximum extraction efficiency. Recovery rates are validated using spike-and-recovery tests with HRMS .

- Advanced Applications : Tailor ionic liquid functional groups (e.g., imidazolium vs. pyridinium) to target OCDD’s chlorination pattern .

Q. What methodological gaps exist in deriving Minimal Risk Levels (MRLs) for OCDD, and how can future studies address them?

- Critical Gaps : Current MRLs lack data on immune dysfunction, developmental toxicity, and long-term bioaccumulation. Dose-response studies using mammalian models (e.g., rodents) with oral exposure routes are needed, integrating body burden measurements and toxicokinetic modeling .

- Recommendations : Prioritize in vivo studies with realistic exposure scenarios (e.g., low-dose, chronic exposure) to refine risk assessments .

Q. How do bioconcentration factors (BCFs) for OCDD in aquatic organisms vary across trophic levels, and what mechanisms drive these differences?

- Study Design : BCFs are determined using OECD 305 guidelines, exposing mussels and fish to OCDD-spiked water. Lipid-normalized concentrations reveal higher BCFs in benthic organisms due to sediment adsorption. For example, mussels show BCFs >10,000 L/kg under controlled conditions .

- Mechanistic Insights : OCDD’s superlipophilicity (log Kow >8) and slow metabolic degradation amplify biomagnification in food webs .

Q. Contradictions and Research Gaps

- TEF Reassessment : While OCDD’s original TEF of zero was based on early studies, its dechlorination products and chronic exposure effects suggest a need for updated evaluations .

- Analytical Sensitivity : GC-HRMS outperforms GC-MS/MS in detecting OCDD at ultratrace levels, but standardization across labs remains inconsistent .

Propiedades

IUPAC Name |

1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBFBMSLDGNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl8O2 | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025799 | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octachlorodibenzo-p-dioxin appears as colorless crystals or white crystalline solid. (NTP, 1992), Colorless or white solid; [CAMEO] | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility (g/l): acetic acid 0.048; anisole 1.730; chloroform 0.562; ortho-dichlorobenzene 1.832; dioxane 0.384; diphenyl oxide 0.841; pyridine 0.400; xylene 3.575., In water, 4.00X10-7 mg/l @ 20 °C | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.25X10-13 mm Hg @ 25 °C | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals or needles from trichlorobenzene | |

CAS No. |

3268-87-9 | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3268-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCDD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW59P10266 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

626 °F (NTP, 1992), 330-332 °C | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.